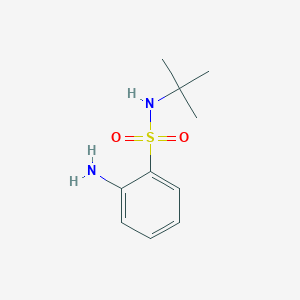

2-Amino-N-(tert-butyl)benzenesulfonamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-amino-N-tert-butylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O2S/c1-10(2,3)12-15(13,14)9-7-5-4-6-8(9)11/h4-7,12H,11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILPLPDHFRANPRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NS(=O)(=O)C1=CC=CC=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20588557 | |

| Record name | 2-Amino-N-tert-butylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20588557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

954268-81-6 | |

| Record name | 2-Amino-N-tert-butylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20588557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to 2-Amino-N-(tert-butyl)benzenesulfonamide (CAS No. 954268-81-6) for Advanced Research and Development

Abstract: This guide provides a comprehensive technical overview of 2-Amino-N-(tert-butyl)benzenesulfonamide, a key chemical intermediate for researchers, scientists, and professionals in drug development. The document details its physicochemical properties, outlines a robust synthesis protocol, explores its applications as a molecular scaffold in medicinal chemistry, and provides essential safety and handling information. The central focus is on the compound's strategic importance, stemming from its dual functionality of a primary aromatic amine and a sterically hindered sulfonamide, making it a valuable building block for novel therapeutics.

Compound Identification and Physicochemical Properties

This compound is a substituted aromatic sulfonamide. Its unique structure, featuring a nucleophilic amino group ortho to the sulfonamide moiety and a bulky tert-butyl group on the sulfonamide nitrogen, dictates its chemical reactivity and utility in organic synthesis.

The definitive identifier for this compound is its Chemical Abstracts Service (CAS) Registry Number: 954268-81-6 [1][2][3].

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 954268-81-6 | [1][2] |

| Molecular Formula | C₁₀H₁₆N₂O₂S | [1] |

| Molecular Weight | 228.31 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Melting Point | 116 - 118 °C | [1] |

| Boiling Point | 370.0 ± 44.0 °C (Predicted) | [1] |

| Density | 1.189 ± 0.06 g/cm³ (Predicted) | [1] |

| Appearance | White to off-white solid | [1] |

| Solubility | Soluble in Chloroform (Slightly), Methanol (Slightly) | [1] |

Synthesis Methodology: A Two-Step Approach

The synthesis of this compound can be logically achieved through a two-step process starting from a commercially available precursor, 2-nitrobenzenesulfonyl chloride. This strategy involves first establishing the sulfonamide bond, followed by the reduction of the nitro group.

Causality in Experimental Design:

-

Step 1 (Sulfonamidation): The reaction between a sulfonyl chloride and an amine is the most fundamental and widely used method for creating sulfonamides.[4] Tert-butylamine is used as the amine source. The choice of a base (e.g., pyridine or triethylamine) is critical to neutralize the HCl byproduct, driving the reaction to completion. The steric hindrance of the tert-butyl group can slow the reaction rate, often necessitating mild heating.

-

Step 2 (Nitro Group Reduction): The nitro group serves as a masked form of the amine. Its reduction is a classic and reliable transformation in organic synthesis. Catalytic hydrogenation (e.g., using Palladium on carbon with H₂ gas) or chemical reduction (e.g., using tin(II) chloride or iron in acidic media) are standard methods. Catalytic hydrogenation is often preferred for its clean reaction profile and high yields.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of N-(tert-butyl)-2-nitrobenzenesulfonamide

-

To a stirred solution of tert-butylamine (1.2 equivalents) in dichloromethane (DCM, 10 mL/mmol of sulfonyl chloride) in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath (0 °C), add triethylamine (1.5 equivalents).

-

Slowly add a solution of 2-nitrobenzenesulfonyl chloride (1.0 equivalent) in DCM dropwise over 30 minutes, ensuring the temperature remains below 10 °C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 4-6 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, N-(tert-butyl)-2-nitrobenzenesulfonamide.

-

Purify the crude product by recrystallization from ethanol/water or by column chromatography.

Step 2: Synthesis of this compound

-

Dissolve the N-(tert-butyl)-2-nitrobenzenesulfonamide (1.0 equivalent) from Step 1 in methanol or ethyl acetate.

-

Add Palladium on carbon (10% w/w, ~5 mol%).

-

Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (using a balloon or a Parr hydrogenator).

-

Stir the mixture vigorously at room temperature until TLC analysis indicates the complete consumption of the starting material.

-

Filter the reaction mixture through a pad of Celite to remove the palladium catalyst, washing the pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to obtain the final product, this compound. The product is often of high purity but can be recrystallized if necessary.

Caption: Two-step synthesis workflow for this compound.

Applications in Research and Drug Development

The sulfonamide functional group is a cornerstone in medicinal chemistry, renowned for its role in a wide array of therapeutics, including antibacterial, anti-inflammatory, and anticancer agents.[5] Sulfonamides are often considered bioisosteres of carboxylic acids, capable of engaging in similar hydrogen bonding interactions with biological targets.[4]

This compound is not typically an active pharmaceutical ingredient (API) itself but rather a highly valuable molecular scaffold for two primary reasons:

-

Orthogonal Functionality: The presence of both a primary aromatic amine (-NH₂) and a sulfonamide (-SO₂NH-) provides two distinct reactive sites. The amino group can be readily derivatized via acylation, alkylation, or diazotization to introduce new pharmacophores or linking groups. The sulfonamide proton can also be involved in molecular recognition.

-

Steric Control: The N-tert-butyl group provides significant steric bulk. In drug design, this can be exploited to enhance selectivity for a specific enzyme's binding pocket by preventing non-specific interactions. It can also improve metabolic stability by sterically shielding the sulfonamide N-H bond from enzymatic degradation.

This compound is an ideal starting point for generating libraries of novel compounds for screening, particularly in areas like kinase inhibition, carbonic anhydrase inhibition, and the development of novel antibacterial agents.

Caption: Role as a scaffold for creating diverse chemical libraries.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from structurally similar compounds, such as N-butylbenzenesulfonamide and other amino-benzamides, can provide guidance for safe handling.[6][7]

-

Hazard Identification: Assumed to be harmful if swallowed, in contact with skin, or if inhaled.[7] May cause skin and serious eye irritation.[7] Like many sulfonamides, it may be harmful to aquatic life with long-lasting effects.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles.

-

Skin Protection: Wear appropriate protective gloves (e.g., nitrile) and a lab coat to prevent skin exposure.[8]

-

Respiratory Protection: Use only in a well-ventilated area, such as a chemical fume hood. If dust or aerosols are generated, a particle respirator may be necessary.[7]

-

-

Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray.[9] Wash hands and any exposed skin thoroughly after handling.[9] Keep away from incompatible materials such as strong oxidizing agents.

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[8] Store in an inert atmosphere if possible to prevent degradation of the amino group.[1]

First Aid Measures:

-

If Inhaled: Remove to fresh air. Get medical attention if symptoms occur.[8]

-

In Case of Skin Contact: Wash off immediately with plenty of soap and water. If skin irritation persists, consult a physician.[8]

-

In Case of Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[8]

-

If Swallowed: Clean mouth with water and drink plenty of water afterward. Do NOT induce vomiting. Call a physician or poison control center immediately.[9]

Always consult a current, compound-specific SDS from the supplier before use.

References

-

This compound CAS 954268-81-6 Information.

-

This compound.

-

This compound.

-

This compound | 954268-81-6.

-

N-Butylbenzenesulfonamide Safety Data Sheet.

-

N-n-Butylbenzenesulfonamide Safety Data Sheet.

-

tert-Butylbenzene Safety Data Sheet.

-

TBC-P Safety Data Sheet.

-

This compound, TRC 100 mg.

-

2-Amino-N-(tert-butyl)benzamide Safety Data Sheet.

-

Synthesis of 2-aminothiazole sulfonamides as potent biological agents.

-

Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO.

-

New Reagent for Synthesis of Primary Sulfonamides: tBuONSO.

-

3-amino-N-(tert-butyl)benzenesulfonamide.

-

Synthesis method of N-tert-butyl benzene sulfonamide.

-

Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO.

-

Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants.

Sources

- 1. 2-氨基-N-(叔丁基)苯磺酰胺 CAS#: 954268-81-6 [m.chemicalbook.com]

- 2. 954268-81-6|this compound|BLD Pharm [bldpharm.com]

- 3. This compound | 954268-81-6 [chemicalbook.com]

- 4. New Reagent for Synthesis of Primary Sulfonamides: tBuONSO | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 5. Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2017erp.com [2017erp.com]

- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 8. fishersci.com [fishersci.com]

- 9. chempoint.com [chempoint.com]

2-Amino-N-(tert-butyl)benzenesulfonamide molecular weight

An In-Depth Technical Guide to 2-Amino-N-(tert-butyl)benzenesulfonamide: Molecular Properties, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound, a key organic building block relevant to medicinal chemistry and pharmaceutical development. Centered on its fundamental molecular properties, this document details the compound's precise molecular weight, chemical formula, and other key identifiers. We delve into the strategic importance of the sulfonamide functional group in drug design, present a modern, robust synthesis protocol, and outline a self-validating analytical workflow for structural confirmation and purity assessment. This guide is intended to serve as a practical resource for scientists engaged in the synthesis, handling, and application of this and related molecules.

Core Molecular Profile

The foundational step in any research or development endeavor is the precise characterization of the molecule of interest. All subsequent experimental work and data interpretation rely on the accuracy of these core properties.

The molecular weight of this compound is 228.31 g/mol .[1][2] This value is derived from its chemical composition, which is essential for stoichiometric calculations in synthesis and for confirmation via mass spectrometry.

Table 1: Key Chemical Identifiers

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 228.31 g/mol | [1][2] |

| Molecular Formula | C₁₀H₁₆N₂O₂S | [1][2] |

| CAS Number | 954268-81-6 | [1][2][3][4] |

| IUPAC Name | This compound | N/A |

| Common Synonyms | 2-amino-N-tert-butylbenzene-1-sulfonamide, t-Butyl 2-aminobenzenesulfonamide |[2] |

Table 2: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Physical Form | White to off-white solid | [1] |

| Melting Point | 116 - 118 °C | [1] |

| Solubility | Sparingly soluble in chloroform and methanol | [1] |

| Storage | Room temperature, inert atmosphere, keep in dark place |[1][4] |

The Sulfonamide Moiety: A Pillar of Medicinal Chemistry

The sulfonamide functional group is a privileged scaffold in drug development, recognized for its favorable physicochemical properties and ability to form key interactions with biological targets.[5] Its prevalence in blockbuster drugs is a testament to its utility.[5] The N-H proton of a primary or secondary sulfonamide is acidic and can act as a hydrogen bond donor, while the two sulfonyl oxygens are strong hydrogen bond acceptors. This dual nature allows for robust binding in enzyme active sites.

Furthermore, sulfonamides are often employed as bioisosteres of carboxylic acids, offering similar acidity and hydrogen bonding patterns but with improved metabolic stability and cell permeability.[5] Understanding these principles is critical when considering this compound as a starting material for a drug discovery campaign.

Sources

- 1. 2-氨基-N-(叔丁基)苯磺酰胺 CAS#: 954268-81-6 [m.chemicalbook.com]

- 2. This compound | 954268-81-6 [amp.chemicalbook.com]

- 3. This compound | 954268-81-6 [chemicalbook.com]

- 4. 954268-81-6|this compound|BLD Pharm [bldpharm.com]

- 5. New Reagent for Synthesis of Primary Sulfonamides: tBuONSO | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

2-Amino-N-(tert-butyl)benzenesulfonamide synthesis and characterization

An In-depth Technical Guide to the Synthesis and Characterization of 2-Amino-N-(tert-butyl)benzenesulfonamide

Introduction

Sulfonamides are a cornerstone of modern medicinal chemistry, forming the structural basis for a wide array of therapeutic agents, including antibacterial, diuretic, and anticonvulsant drugs. Their prevalence stems from their unique ability to act as stable, non-hydrolyzable mimics of the transition state of amide hydrolysis, enabling them to effectively inhibit key enzymatic processes. This compound is a valuable bifunctional molecule, incorporating a primary aromatic amine and a sterically hindered sulfonamide. This structure makes it an attractive building block for combinatorial chemistry and a key intermediate in the synthesis of more complex pharmaceutical targets.

This guide provides a comprehensive, field-proven protocol for the synthesis of this compound. We will delve into a robust two-step synthetic pathway, beginning with the formation of an N-substituted nitrosulfonamide, followed by a selective reduction of the nitro group. The narrative emphasizes the causality behind experimental choices, ensuring that researchers can not only replicate the procedure but also adapt it based on a solid understanding of the underlying chemical principles. Each stage is supported by detailed characterization protocols to validate the identity and purity of the intermediates and the final product, ensuring a self-validating and trustworthy workflow.

PART 1: Safety and Handling

The successful execution of this synthesis requires adherence to strict safety protocols. The reagents used are hazardous, and appropriate personal protective equipment (PPE) is mandatory.

-

General Precautions : All manipulations should be performed inside a certified chemical fume hood. Standard PPE, including a lab coat, safety goggles, and nitrile gloves, must be worn at all times. Ensure that eyewash stations and safety showers are readily accessible.[1][2]

-

Reagent-Specific Hazards :

-

2-Nitrobenzenesulfonyl chloride : This compound is corrosive and a lachrymator. Avoid inhalation of dust and contact with skin and eyes. It reacts with water and moisture, so it should be handled in a dry environment.

-

tert-Butylamine : A flammable, corrosive, and volatile liquid with a strong odor. It can cause severe skin and eye burns. Handle with care in a well-ventilated fume hood.

-

Tin(II) Chloride (SnCl₂) and Hydrochloric Acid (HCl) : These reagents are corrosive. The reduction reaction can be exothermic and may release hydrogen gas. Perform the reaction with adequate cooling and ventilation.

-

-

Waste Disposal : All chemical waste, including organic solvents and aqueous solutions from workups, must be disposed of in appropriately labeled hazardous waste containers according to institutional and local regulations.[3][4]

PART 2: Synthetic Pathway and Detailed Protocols

The synthesis of this compound is efficiently achieved via a two-step sequence. This approach strategically installs the sulfonamide moiety first, followed by the unmasking of the amine functionality from its nitro precursor.

Overall Synthetic Workflow

The workflow begins with the reaction of 2-nitrobenzenesulfonyl chloride with tert-butylamine to form the sulfonamide intermediate. This intermediate is then subjected to reduction to yield the final product.

Caption: Overall synthetic workflow for this compound.

Step 1: Synthesis of N-(tert-butyl)-2-nitrobenzenesulfonamide

Principle & Rationale: This step involves a nucleophilic substitution reaction at the sulfonyl group. The highly electrophilic sulfur atom of 2-nitrobenzenesulfonyl chloride is attacked by the nucleophilic nitrogen of tert-butylamine. A tertiary amine base, such as pyridine or triethylamine, is crucial to act as a scavenger for the hydrochloric acid (HCl) byproduct, driving the reaction to completion and preventing the protonation of the tert-butylamine reactant. Dichloromethane (DCM) is an excellent solvent as it is inert and effectively solubilizes the starting materials.

Materials and Equipment:

-

2-Nitrobenzenesulfonyl chloride

-

tert-Butylamine

-

Pyridine (or Triethylamine)

-

Dichloromethane (DCM), anhydrous

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, rotary evaporator

Experimental Protocol:

-

In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 2-nitrobenzenesulfonyl chloride (1.0 eq) in anhydrous DCM.

-

Cool the solution to 0 °C using an ice bath.

-

In a separate flask, prepare a solution of tert-butylamine (1.1 eq) and pyridine (1.2 eq) in anhydrous DCM.

-

Add the tert-butylamine/pyridine solution dropwise to the cooled sulfonyl chloride solution over 30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with DCM.

-

Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (to remove excess pyridine), water, saturated NaHCO₃ solution (to remove residual acid), and finally with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude solid, N-(tert-butyl)-2-nitrobenzenesulfonamide, can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or hexanes/ethyl acetate) if necessary, but is often of sufficient purity for the subsequent step.

Step 2: Reduction to this compound

Principle & Rationale: The conversion of the aromatic nitro group to a primary amine is a classic transformation. While catalytic hydrogenation is a clean method, reduction using a metal in acidic media, such as tin(II) chloride in hydrochloric acid, is highly effective and practical for lab-scale synthesis.[5] SnCl₂ acts as the reducing agent, transferring electrons to the nitro group in a stepwise process, which, under acidic conditions, ultimately yields the corresponding amine. Ethanol is used as a co-solvent to ensure the solubility of the nitro-sulfonamide intermediate.

Materials and Equipment:

-

N-(tert-butyl)-2-nitrobenzenesulfonamide

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O)

-

Concentrated Hydrochloric Acid (HCl)

-

Ethanol (EtOH)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate (EtOAc)

-

Round-bottom flask, magnetic stirrer, reflux condenser

Experimental Protocol:

-

To a round-bottom flask, add N-(tert-butyl)-2-nitrobenzenesulfonamide (1.0 eq) and ethanol.

-

Add tin(II) chloride dihydrate (4.0-5.0 eq) to the suspension.

-

Carefully add concentrated HCl and equip the flask with a reflux condenser.

-

Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 2-4 hours. The reaction progress can be monitored by TLC until the starting material is fully consumed.

-

Cool the reaction mixture to room temperature and then place it in an ice bath.

-

Slowly and carefully neutralize the acidic solution by adding saturated sodium bicarbonate solution portion-wise until the pH is basic (pH ~8-9). This will precipitate the product as a solid. Caution: This neutralization is exothermic and will produce CO₂ gas.

-

Extract the aqueous slurry with ethyl acetate (3x).

-

Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, and filter.

-

Remove the solvent under reduced pressure to yield the crude this compound.

Final Purification

Rationale: The crude product may contain residual inorganic salts or minor organic impurities. Purification is necessary to obtain a high-purity final product suitable for further use or analysis. Methodology: Recrystallization from a suitable solvent such as ethanol or an ethyl acetate/hexanes mixture is typically effective.[6] If the product is an oil or recrystallization is ineffective, purification by column chromatography on silica gel can be employed.[7]

PART 3: Characterization of the Final Product

Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized this compound.

Expected Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₆N₂O₂S | Calculated |

| Molecular Weight | 228.32 g/mol | |

| Appearance | Off-white to pale yellow solid | Typical |

| Melting Point | Not widely reported; requires experimental determination | - |

Spectroscopic Analysis

The following data represent expected values based on the chemical structure. Actual results should be compared against these benchmarks.

Caption: Mechanism of nucleophilic attack for sulfonamide formation.

¹H NMR Spectroscopy (Expected):

-

δ 7.2-7.5 ppm (m, 2H): Aromatic protons ortho and para to the amino group.

-

δ 6.6-6.8 ppm (m, 2H): Aromatic protons ortho and para to the sulfonamide group.

-

δ 5.0-5.5 ppm (s, 2H): Broad singlet corresponding to the two protons of the primary amine (-NH₂). This peak is D₂O exchangeable.

-

δ 4.8-5.2 ppm (s, 1H): Singlet for the sulfonamide proton (-SO₂NH-). This peak is also D₂O exchangeable.

-

δ 1.2-1.4 ppm (s, 9H): Sharp singlet corresponding to the nine equivalent protons of the tert-butyl group.

¹³C NMR Spectroscopy (Expected):

-

δ 145-150 ppm: Aromatic carbon attached to the amino group.

-

δ 115-135 ppm: Remaining aromatic carbons (4 signals expected).

-

δ 55-60 ppm: Quaternary carbon of the tert-butyl group.

-

δ 29-31 ppm: Methyl carbons of the tert-butyl group.

Infrared (IR) Spectroscopy (Expected):

-

3450-3300 cm⁻¹: Two distinct sharp peaks corresponding to the asymmetric and symmetric N-H stretching of the primary amine group.

-

~3250 cm⁻¹: A broader peak for the N-H stretch of the sulfonamide group.

-

~1330 cm⁻¹ and ~1150 cm⁻¹: Strong, characteristic peaks for the asymmetric and symmetric S=O stretching of the sulfonamide, respectively.[8][9]

-

~1600 cm⁻¹: C=C stretching of the aromatic ring.

Mass Spectrometry (MS):

-

Expected [M+H]⁺: 229.09.[10]

-

Key Fragmentation: A significant fragment corresponding to the loss of the tert-butyl group ([M-57]⁺) is expected.

Summary of Characterization Data

| Technique | Expected Key Features |

| ¹H NMR | Aromatic signals (6.6-7.5 ppm), two distinct NH signals (amine and sulfonamide), sharp 9H singlet for t-butyl (~1.3 ppm). |

| ¹³C NMR | ~6 distinct signals in the aromatic region, signals for the quaternary and methyl carbons of the t-butyl group. |

| IR | Distinct N-H stretches for -NH₂ and -SO₂NH- (~3450-3250 cm⁻¹), strong S=O stretches (~1330 and ~1150 cm⁻¹).[8][9] |

| MS (ESI+) | Molecular ion peak at m/z = 229 ([M+H]⁺). |

Conclusion

This guide outlines a reliable and well-characterized two-step synthesis for this compound. By following the detailed protocols for synthesis, purification, and characterization, researchers can confidently produce this valuable chemical intermediate with high purity. The rationale provided for each procedural choice is intended to empower scientists to not only execute the synthesis but also to troubleshoot and adapt the methodology for related targets. The robust characterization framework serves as a self-validating system, ensuring the integrity of the final product for its intended applications in drug discovery and materials science.

References

- Vertex AI Search. (2024). SAFETY DATA SHEET for o-Aminobenzenesulphonamide.

- Thermo Fisher Scientific. (2009). SAFETY DATA SHEET for Benzenesulfonamide, 3-amino-.

- Fisher Scientific. (2010).

- Fisher Scientific. (2009).

-

Bariyah, S. K., et al. (2023). Synthesis of 2-aminothiazole sulfonamides as potent biological agents. PubMed Central. [Link]

-

Organic Syntheses. SYNTHESIS OF ENANTIOMERICALLY PURE TERT-BUTANESULFINAMIDE FROM TERT-BUTYL DISULFIDE. [Link]

-

Davies, T. Q., et al. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. ACS Publications. [Link]

-

SpectraBase. Benzenesulfonamide, N-butyl- - Optional[ATR-IR] - Spectrum. [Link]

- Google Patents. CN107459471B - Synthesis method of N-tert-butyl benzene sulfonamide.

-

PubChem. N-Butylbenzenesulfonamide | C10H15NO2S | CID 19241. [Link]

-

NIST WebBook. Benzenesulfonamide, N-butyl-. [Link]

-

Organic Chemistry Portal. Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. [Link]

-

NIST WebBook. Benzenesulfonamide. [Link]

-

ResearchGate. (2016). How to purify p-amino tert butyl benzamide?[Link]

-

PubMed. (2009). Multifunctional and highly sensitive precolumn reagents for amino acids in liquid chromatography/tandem mass spectrometry. [Link]

-

NIST WebBook. Benzenesulfonamide, N-butyl-. [Link]

-

NIST WebBook. Benzenesulfonamide, N-butyl-. [Link]

-

SpectraBase. N-(Tert-butyl)benzenesulfonamide - Optional[13C NMR] - Chemical Shifts. [Link]

- Google Patents. CN105503772A - Preparation method for N-tert-butyl benzothiazole sulfenamide.

-

ResearchGate. (2020). (PDF) A convenient synthesis of N - tert -butyl amides by the reaction of di- tert -butyl dicarbonate and nitriles catalyzed by Cu(OTf) 2. [Link]

-

ResearchGate. Scheme 4: Mechanism for the reduction of N-tert-butanesulfinyl imines. [Link]

-

Yu, F., et al. (2020). Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. MDPI. [Link]

- Google Patents. CN106336366A - Method for synthesizing 4-(2-aminoethyl)benzsulfamide.

-

Organic Chemistry Portal. An efficient method for the conversion of aromatic and aliphatic nitriles to the corresponding N-tert-butyl amides: a modified Ritter reaction. [Link]

Sources

- 1. assets.thermofisher.com [assets.thermofisher.com]

- 2. fishersci.com [fishersci.com]

- 3. fishersci.com [fishersci.com]

- 4. fishersci.com [fishersci.com]

- 5. Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives | MDPI [mdpi.com]

- 6. Synthesis of 2-aminothiazole sulfonamides as potent biological agents: Synthesis, structural investigations and docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Benzenesulfonamide(98-10-2) IR Spectrum [m.chemicalbook.com]

- 9. Benzenesulfonamide [webbook.nist.gov]

- 10. CN107459471B - Synthesis method of N-tert-butyl benzene sulfonamide - Google Patents [patents.google.com]

An In-depth Technical Guide to the Physicochemical Properties of 2-Amino-N-(tert-butyl)benzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 2-Amino-N-(tert-butyl)benzenesulfonamide, a molecule of interest in medicinal chemistry and drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed analysis of the compound's structural and chemical characteristics. The guide delves into key parameters such as molecular structure, solubility, acidity, and lipophilicity, which are critical determinants of a compound's pharmacokinetic and pharmacodynamic behavior. Furthermore, this guide outlines detailed experimental protocols for the determination of these properties, providing a practical framework for laboratory investigation. By synthesizing theoretical predictions with established experimental methodologies, this document aims to serve as an authoritative resource for the scientific community engaged in the evaluation and application of this and similar sulfonamide-based compounds.

Introduction

This compound (CAS No. 954268-81-6) belongs to the sulfonamide class of compounds, a cornerstone in the history and current practice of medicinal chemistry.[1] The sulfonamide functional group is a key structural motif in a wide array of therapeutic agents, renowned for its ability to mimic the transition state of enzymatic reactions and participate in crucial hydrogen bonding interactions with biological targets. The subject of this guide, with its ortho-amino substitution and a sterically demanding tert-butyl group on the sulfonamide nitrogen, presents a unique profile of electronic and steric properties that warrant detailed investigation. Understanding the fundamental physicochemical characteristics of this molecule is paramount for predicting its absorption, distribution, metabolism, and excretion (ADME) properties, as well as for designing novel derivatives with enhanced therapeutic potential.

Molecular and Physicochemical Profile

A thorough understanding of a molecule's intrinsic properties is the foundation of rational drug design. This section details the key physicochemical parameters of this compound, presenting a combination of experimentally determined and computationally predicted data.

Chemical Structure and Identifiers

-

IUPAC Name: this compound[2]

-

CAS Number: 954268-81-6[3]

-

Molecular Formula: C₁₀H₁₆N₂O₂S[2]

-

Molecular Weight: 228.31 g/mol [2]

-

SMILES: CC(C)(C)NS(=O)(=O)c1ccccc1N[2]

Tabulated Physicochemical Data

The following table summarizes the key physicochemical properties of this compound. It is important to note that while some data are derived from experimental measurements, others are based on in silico predictions and should be interpreted as such.

| Property | Value | Source | Data Type |

| Melting Point | 116 - 118 °C | [3] | Experimental |

| Boiling Point | 370.0 ± 44.0 °C | [3] | Predicted |

| Density | 1.189 ± 0.06 g/cm³ | [3] | Predicted |

| pKa | 12.21 ± 0.50 | [3] | Predicted |

| Solubility | Chloroform (Slightly), Methanol (Slightly) | [3] | Qualitative |

Experimental Protocols for Physicochemical Characterization

The following sections provide detailed, step-by-step methodologies for the experimental determination of key physicochemical properties. These protocols are designed to be self-validating and are grounded in established laboratory practices.

Determination of Aqueous Solubility (Shake-Flask Method)

The "shake-flask" method is a gold-standard technique for determining the thermodynamic solubility of a compound in a given solvent.[4]

Protocol:

-

Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of purified water (e.g., 10 mg in 10 mL) in a sealed, inert container.

-

Equilibration: Agitate the mixture at a constant, controlled temperature (e.g., 25 °C or 37 °C) for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached. A mechanical shaker or rotator is recommended for consistent agitation.

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to sediment. Centrifugation at a high speed (e.g., 14,000 rpm for 15 minutes) is crucial to ensure complete separation of the solid and liquid phases.

-

Sampling and Analysis: Carefully withdraw a precise aliquot of the clear supernatant. The concentration of the dissolved compound in the supernatant is then determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Quantification: A pre-established calibration curve of the compound in the same solvent system is used to accurately determine the concentration from the analytical signal.

Figure 1: Workflow for the shake-flask solubility determination method.

Determination of the Acid Dissociation Constant (pKa) by UV-Metric Titration

The pKa of a compound is a critical parameter that influences its ionization state at different physiological pH values. UV-metric titration is a robust method for determining pKa values, particularly for compounds with a chromophore.

Protocol:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or DMSO) at a known concentration.

-

Titration Setup: In a thermostatted titration vessel, add a precise volume of an aqueous buffer with a known starting pH. Add a small aliquot of the compound's stock solution to the buffer to achieve a final concentration suitable for UV-Vis spectrophotometry.

-

Titration: Titrate the solution with a standardized acidic (e.g., 0.1 M HCl) or basic (e.g., 0.1 M NaOH) solution in small, precise increments.

-

Data Acquisition: After each addition of the titrant, record the pH of the solution and acquire the full UV-Vis spectrum.

-

Data Analysis: The changes in the UV-Vis absorbance at specific wavelengths as a function of pH are used to calculate the pKa. Specialized software is typically used to perform non-linear regression analysis of the absorbance vs. pH data to determine the pKa value(s).

Figure 2: Workflow for pKa determination by UV-metric titration.

Synthesis and Spectroscopic Characterization

A potential synthetic pathway could involve the reaction of 2-aminobenzenesulfonyl chloride with tert-butylamine. The 2-aminobenzenesulfonyl chloride itself can be prepared from 2-aminobenzenesulfonic acid.

General Spectroscopic Data for Sulfonamides

-

Infrared (IR) Spectroscopy: The IR spectrum of a sulfonamide will typically show characteristic absorption bands. For the N-H bond of the sulfonamide, a stretching vibration is expected in the region of 3300-3200 cm⁻¹. The S=O double bonds will exhibit strong asymmetric and symmetric stretching bands around 1350-1300 cm⁻¹ and 1160-1140 cm⁻¹, respectively.[4] The presence of the primary amino group (-NH₂) on the benzene ring would show two N-H stretching bands in the 3500-3300 cm⁻¹ region.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The aromatic protons will appear in the downfield region (typically 7-8 ppm). The N-H proton of the sulfonamide may be a broad singlet, and its chemical shift can be variable depending on the solvent and concentration. The tert-butyl group will give a sharp singlet at a much higher field (around 1.3 ppm) due to its nine equivalent protons. The protons of the primary amino group will also appear as a broad singlet.

-

¹³C NMR: The carbon atoms of the benzene ring will have signals in the aromatic region (110-150 ppm). The quaternary carbon of the tert-butyl group will be around 50-60 ppm, and the methyl carbons of the tert-butyl group will be further upfield.

-

Applications in Drug Discovery

Sulfonamide-containing molecules have a rich history in drug development and continue to be a valuable scaffold for the design of new therapeutic agents. Their ability to act as bioisosteres for carboxylic acids and their favorable physicochemical properties make them attractive for targeting a wide range of biological macromolecules. The specific substitution pattern of this compound, with an amino group that can act as a hydrogen bond donor and a bulky tert-butyl group that can occupy hydrophobic pockets, suggests its potential as a fragment for fragment-based drug discovery (FBDD) or as a starting point for the development of more complex molecules.

Safety and Toxicological Profile

No specific toxicological data for this compound was found in the reviewed literature. However, for related compounds such as N-butylbenzenesulfonamide, some toxicological information is available. N-butylbenzenesulfonamide has been investigated for its potential immunotoxicity.[6][7] It is crucial to handle this compound with appropriate safety precautions in a laboratory setting. This includes the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, it is always recommended to consult the substance's specific Safety Data Sheet (SDS) from the supplier.

Conclusion

This technical guide has provided a detailed overview of the physicochemical properties of this compound. By combining available experimental data with theoretical predictions and established analytical methodologies, this document offers a comprehensive resource for researchers in the field of drug discovery and development. A complete experimental characterization of all physicochemical parameters is highly recommended for any research program involving this compound. The information presented herein should serve as a solid foundation for such investigations and facilitate the rational design of future sulfonamide-based therapeutic agents.

References

-

Safety Data Sheet - 2017 ERP System. (n.d.). Retrieved January 7, 2026, from [Link]

-

Immunotoxicity of N-butylbenzenesulfonamide: impacts on immune function in adult mice and developmentally exposed rats - PMC - NIH. (2023, August 14). Retrieved January 7, 2026, from [Link]

-

Synthesis of 2-aminothiazole sulfonamides as potent biological agents - PubMed Central. (2024, May 22). Retrieved January 7, 2026, from [Link]

-

Chemical Properties of Benzenesulfonamide, N-butyl- (CAS 3622-84-2) - Cheméo. (n.d.). Retrieved January 7, 2026, from [Link]

-

Benzenesulfonamide, N-butyl- - the NIST WebBook. (n.d.). Retrieved January 7, 2026, from [Link]

-

Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO | Organic Letters - ACS Publications. (2020, November 25). Retrieved January 7, 2026, from [Link]

-

Benzenesulfonamide - the NIST WebBook - National Institute of Standards and Technology. (n.d.). Retrieved January 7, 2026, from [Link]

-

Solubility of N- tert -Butylbenzothiazole-2-sulfenamide in Several Pure and Binary Solvents. (2021, March 11). Retrieved January 7, 2026, from [Link]

-

Solubility of p -Aminobenzenesulfonamide in Different Solvents from (283.15 to 323.15) K. (2025, August 10). Retrieved January 7, 2026, from [Link]

- CN103819369A - Method for synthesizing benzene sulfonamide compounds - Google Patents. (n.d.).

-

Immunotoxicity of N-Butylbenzenesulfonamide (NBBS): Impacts on Immune Function in Adult Mice and Developmentally Exposed Rats - Chemical Effects in Biological Systems. (n.d.). Retrieved January 7, 2026, from [Link]

-

Benzenesulfonamide, N-butyl- - the NIST WebBook. (n.d.). Retrieved January 7, 2026, from [Link]

-

Benzenesulfonamide, N-butyl- - the NIST WebBook. (n.d.). Retrieved January 7, 2026, from [Link]

-

N-Butylbenzenesulfonamide | C10H15NO2S | CID 19241 - PubChem. (n.d.). Retrieved January 7, 2026, from [Link]

- US10745392B2 - Benzenesulfonamide compounds and their use as therapeutic agents - Google Patents. (n.d.).

-

Solubility of N-tert-Butylbenzothiazole-2-sulfenamide in Several Pure and Binary Solvents. (n.d.). Retrieved January 7, 2026, from [Link]

-

Immunotoxicity of N-butylbenzenesulfonamide: impacts on immune function in adult mice and developmentally exposed rats - PubMed - NIH. (2023, October 30). Retrieved January 7, 2026, from [Link]

-

Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants - PMC - NIH. (2025, January 3). Retrieved January 7, 2026, from [Link]

-

CAS No : 193013-72-8 | Product Name : 2-tert-Butylbenzenesulfonamide | Pharmaffiliates. (n.d.). Retrieved January 7, 2026, from [Link]

-

Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents - PubMed. (1985, March). Retrieved January 7, 2026, from [Link]

-

Original article: SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS - EXCLI Journal. (2025, January 3). Retrieved January 7, 2026, from [Link]

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. This compound [lgcstandards.com]

- 3. This compound | 954268-81-6 [amp.chemicalbook.com]

- 4. Benzenesulfonamide(98-10-2) IR Spectrum [chemicalbook.com]

- 5. Synthesis of 2-aminothiazole sulfonamides as potent biological agents: Synthesis, structural investigations and docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Immunotoxicity of N-butylbenzenesulfonamide: impacts on immune function in adult mice and developmentally exposed rats - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Immunotoxicity of N-butylbenzenesulfonamide: impacts on immune function in adult mice and developmentally exposed rats - PubMed [pubmed.ncbi.nlm.nih.gov]

solubility of 2-Amino-N-(tert-butyl)benzenesulfonamide in organic solvents

An In-depth Technical Guide to the Solubility of 2-Amino-N-(tert-butyl)benzenesulfonamide in Organic Solvents

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound. Solubility is a critical physicochemical parameter that dictates the performance of a compound in a multitude of applications, including pharmaceutical formulation, reaction kinetics, and purification via crystallization.[1] This document delineates the underlying molecular principles governing the solubility of this compound, offers a robust experimental protocol for its determination, and presents an analytical discussion of its expected behavior in various classes of organic solvents. The insights are tailored for researchers, chemists, and drug development professionals who require a deep, practical understanding of this molecule's solution-phase behavior.

Introduction to this compound

This compound is a substituted aromatic sulfonamide. Its molecular architecture, featuring a primary aromatic amine, a sulfonamide linkage, and a bulky tert-butyl group, results in a complex interplay of polarity, hydrogen bonding potential, and steric effects. Understanding its solubility is not merely an academic exercise; it is fundamental for process optimization. For instance, in drug development, solubility directly impacts bioavailability and formulation strategies. In chemical synthesis, it governs the choice of reaction media and the efficiency of product isolation and purification.

The sulfonamide functional group is a cornerstone in medicinal chemistry, known for its role in a wide array of therapeutic agents.[1][2] Therefore, a detailed understanding of the solubility of novel sulfonamide derivatives like this compound is of paramount importance.

Theoretical Framework: The Molecular Basis of Solubility

The solubility of a solid in a liquid is a thermodynamic equilibrium process. The extent to which this compound dissolves is dictated by the balance between the energy required to break the solute-solute and solvent-solvent interactions and the energy released upon forming new solute-solvent interactions.

Key Molecular Features Influencing Solubility:

-

Polar Groups: The primary amine (-NH₂) and the sulfonamide (-SO₂NH-) groups are highly polar and can act as both hydrogen bond donors and acceptors.

-

Aromatic System: The benzene ring is largely nonpolar but is capable of π-π stacking interactions.

-

Aliphatic Group: The N-(tert-butyl) group is bulky and nonpolar (lipophilic), which can sterically hinder interactions with the sulfonamide group and increase affinity for nonpolar solvents.

The principle of "like dissolves like" provides a foundational predictive tool. Solvents that can effectively interact with the polar amine and sulfonamide moieties via hydrogen bonding and dipole-dipole interactions are expected to be effective solvents. Conversely, the nonpolar regions of the molecule will favor interactions with less polar solvents.

The following diagram illustrates the key relationships between molecular and environmental factors that collectively determine solubility.

Sources

An In-depth Technical Guide to 2-Amino-N-(tert-butyl)benzenesulfonamide: Synthesis, Properties, and Therapeutic Potential

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2-Amino-N-(tert-butyl)benzenesulfonamide, a molecule of significant interest in contemporary medicinal chemistry. While a detailed historical record of its specific discovery is not extensively documented in public literature, its structural motifs—the 2-aminobenzenesulfonamide core and the N-tert-butyl group—are cornerstones of numerous pharmacologically active agents. This document will therefore elucidate the scientific principles underpinning its synthesis, characterization, and potential applications by drawing upon the rich history and established methodologies associated with its constituent chemical functionalities.

The Legacy of the Sulfonamide Moiety: A Foundation for Drug Discovery

The journey of this compound is intrinsically linked to the storied history of sulfonamide-based therapeutics. The sulfonamide functional group is a recurring motif in a vast array of marketed drugs, a testament to its favorable physicochemical properties and ability to engage with biological targets.[1] From the revolutionary discovery of sulfa drugs as the first class of effective systemic antibacterial agents to their modern applications as diuretics, anticonvulsants, and anti-inflammatory agents, the benzenesulfonamide scaffold has proven to be a remarkably versatile platform for drug design.[2][3]

The parent compound, 2-aminobenzenesulfonamide, serves as a critical intermediate in the synthesis of many of these therapeutic agents and other specialty chemicals like azo dyes.[2] Its bifunctional nature, possessing both a nucleophilic amine and a sulfonamide group, allows for a diverse range of chemical modifications to modulate its biological activity.[2]

Synthetic Strategies for this compound

The synthesis of this compound hinges on the strategic introduction of a tert-butyl group onto the sulfonamide nitrogen of 2-aminobenzenesulfonamide. This transformation, while conceptually straightforward, presents challenges due to the steric hindrance imposed by the bulky tert-butyl group and the electronic effects of the sulfonamide moiety.[4]

Proposed Synthetic Pathway

A plausible and efficient synthetic route involves the direct N-tert-butylation of 2-aminobenzenesulfonamide. This can be achieved through a catalytic amidation reaction, a modern and atom-economical approach that avoids the use of stoichiometric activating agents.[5] Lewis acid catalysts, such as those based on hafnium or zirconium, have demonstrated efficacy in promoting the amidation of sulfonamides.[4][6]

The proposed reaction proceeds via the reaction of 2-aminobenzenesulfonamide with a suitable source of the tert-butyl group, such as tert-butyl acrylate or tert-butanol, in the presence of a catalyst like hafnium tetrachloride or zirconium tetrachloride.[4] The reaction is typically conducted in a high-boiling point solvent, such as N-methylpyrrolidone, under reflux conditions to overcome the activation energy barrier.[4]

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol

Objective: To synthesize this compound via catalytic N-tert-butylation.

Materials:

-

2-Aminobenzenesulfonamide (1.0 eq)

-

tert-Butyl acrylate (1.2 eq)

-

Hafnium tetrachloride (0.03 eq)[4]

-

N-Methylpyrrolidone (solvent)

-

Deionized water

-

Ethyl acetate

-

Brine

Procedure:

-

To a clean, dry four-necked flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add 2-aminobenzenesulfonamide, tert-butyl acrylate, hafnium tetrachloride, and N-methylpyrrolidone.[4]

-

Stir the mixture and heat to reflux (approximately 150°C).[4]

-

Monitor the reaction progress by High-Performance Liquid Chromatography (HPLC) until the starting material, 2-aminobenzenesulfonamide, is consumed.[4]

-

Once the reaction is complete, cool the mixture to room temperature.

-

Filter the reaction mixture to remove any insoluble substances.[4]

-

Transfer the filtrate to a separatory funnel and add deionized water and ethyl acetate.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure (decompression and desolventization) to yield the crude product.[4]

-

Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Physicochemical Properties and Characterization

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₆N₂O₂S | [7][8] |

| Molecular Weight | 228.31 g/mol | [7][8] |

| CAS Number | 954268-81-6 | [8][9] |

| Appearance | Expected to be a solid | Inferred |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| XLogP3 | 1 | [10] |

| Hydrogen Bond Donor Count | 2 | [10] |

| Hydrogen Bond Acceptor Count | 4 | [10] |

Characterization of the synthesized compound would be performed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the presence and connectivity of the aromatic protons, the amine protons, and the tert-butyl group.

-

Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.

-

Infrared (IR) Spectroscopy: To identify the characteristic vibrational frequencies of the amine (N-H stretching), sulfonamide (S=O stretching), and aromatic ring.

Structure-Activity Relationships and Therapeutic Potential

The introduction of the N-tert-butyl group to the 2-aminobenzenesulfonamide scaffold is expected to significantly influence its biological activity. The bulky and lipophilic nature of the tert-butyl group can enhance membrane permeability and promote hydrophobic interactions with target proteins.[11]

Drawing parallels from existing research on benzenesulfonamide derivatives, this compound could be explored for a variety of therapeutic applications:

-

Kinase Inhibition: Many benzenesulfonamide analogs have been identified as potent kinase inhibitors with applications in oncology.[11] The structural features of the target compound make it a candidate for screening against various kinases implicated in cancer progression.

-

TRPV4 Inhibition: Benzenesulfonamide derivatives have been investigated as inhibitors of the Transient Receptor Potential Vanilloid 4 (TRPV4) channel, a target for treating conditions like acute lung injury.[12]

-

Antibacterial Activity: The sulfonamide core is historically associated with antibacterial properties.[3] While the addition of the tert-butyl group may alter the mechanism of action compared to traditional sulfa drugs, it could confer activity against different bacterial strains.

-

12-Lipoxygenase Inhibition: Related sulfonamide structures have shown potent and selective inhibition of 12-lipoxygenase, an enzyme involved in inflammatory diseases and cancer.[13]

Sources

- 1. New Reagent for Synthesis of Primary Sulfonamides: tBuONSO | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 2. nbinno.com [nbinno.com]

- 3. chemimpex.com [chemimpex.com]

- 4. CN107459471B - Synthesis method of N-tert-butyl benzene sulfonamide - Google Patents [patents.google.com]

- 5. Catalytic Amidation [catalyticamidation.info]

- 6. mdpi.com [mdpi.com]

- 7. 3-amino-N-(tert-butyl)benzenesulfonamide | C10H16N2O2S | CID 3162838 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound | 954268-81-6 [chemicalbook.com]

- 9. 954268-81-6|this compound|BLD Pharm [bldpharm.com]

- 10. 3-amino-N-tert-butylbenzenesulfonamide | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 11. Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Exploration and structure-activity relationship research of benzenesulfonamide derivatives as potent TRPV4 inhibitors for treating acute lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis and Structure–Activity Relationship Studies of 4-((2-Hydroxy-3-methoxybenzyl)amino)benzenesulfonamide Derivatives as Potent and Selective Inhibitors of 12-Lipoxygenase - PMC [pmc.ncbi.nlm.nih.gov]

A Theoretical Investigation into the Structural and Electronic Properties of 2-Amino-N-(tert-butyl)benzenesulfonamide: A Computational Guide for Drug Discovery

Abstract

This technical guide provides a comprehensive theoretical framework for the analysis of 2-Amino-N-(tert-butyl)benzenesulfonamide, a molecule of interest within the broader, pharmacologically significant class of sulfonamides. Directed at researchers, computational chemists, and professionals in drug development, this document outlines the application of robust computational methods to elucidate the structural, electronic, and spectroscopic properties of the title compound. By integrating Density Functional Theory (DFT), simulated spectroscopic analysis, and molecular docking, we present a self-validating workflow that not only predicts molecular characteristics but also explains the causal relationships behind these properties. This guide serves as both a case study and a methodological blueprint for the in-silico investigation of novel sulfonamide derivatives, aiming to accelerate the early phases of drug discovery.

Introduction: The Rationale for a Computational Approach

Sulfonamides represent a cornerstone of medicinal chemistry, exhibiting a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The specific molecule of interest, this compound, combines the core benzenesulfonamide scaffold with an amino group and a sterically demanding tert-butyl group. These features are anticipated to significantly influence its conformational flexibility, electronic distribution, and potential interactions with biological targets.

Before committing to resource-intensive synthesis and experimental testing, a theoretical investigation provides invaluable predictive power. Computational chemistry allows for a deep, atom-level understanding of a molecule's intrinsic properties, offering insights that can guide rational drug design.[3] This guide will detail the theoretical studies of this compound, establishing a foundational understanding of its molecular structure and potential bioactivity through a validated computational lens.

Part 1: The Theoretical Framework

Our investigation is built upon a tripartite computational strategy, designed to create a holistic profile of the molecule. This approach ensures that each predictive pillar reinforces the others, establishing a trustworthy and scientifically sound model.

Caption: Overall computational workflow for the theoretical analysis.

Density Functional Theory (DFT): The Quantum Mechanical Foundation

DFT is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is particularly effective for predicting the geometry and electronic properties of molecules.

-

Expertise & Causality: The choice of the B3LYP functional with a 6-311G+(d,p) basis set is a deliberate one. B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a hybrid functional that has demonstrated high accuracy for a wide range of organic molecules, balancing computational cost with reliable results.[4] The 6-311G+(d,p) basis set provides a flexible description of the electron distribution by including polarization functions (d,p) on heavy atoms and hydrogens, and diffuse functions (+) on heavy atoms, which are crucial for accurately modeling the non-bonding electrons on the nitrogen and oxygen atoms of the sulfonamide group.[4]

Simulated Spectroscopy: A Bridge to Experimental Validation

Computational methods can predict vibrational (FT-IR) and electronic (UV-Vis) spectra. These simulations are not merely predictive; they are essential for validating the accuracy of the optimized geometry. A close match between simulated and experimental spectra provides confidence in the theoretical model.[5][6]

-

Trustworthiness: The self-validating nature of this process is critical. If the calculated vibrational frequencies for key functional groups (e.g., S=O, N-H) align with known experimental values for similar sulfonamides, it substantiates the accuracy of the computed bond lengths and angles.[5]

Molecular Docking: Predicting Biological Interactions

To explore the therapeutic potential of this compound, we employ molecular docking. This technique predicts the preferred orientation of a ligand when bound to a target protein.[7][8]

-

Authoritative Grounding: Sulfonamides are well-known inhibitors of carbonic anhydrase.[7] Therefore, Human Carbonic Anhydrase II (PDB ID: 1AZM) is selected as a logical and authoritative target for our in-silico docking study. The analysis will focus on binding affinity (a measure of binding strength) and the specific amino acid interactions that stabilize the ligand-protein complex.

Part 2: In-Silico Analysis and Results

The following sections present the results of the computational analysis of this compound.

Molecular Geometry Optimization

The molecule was modeled and its geometry was optimized using the DFT/B3LYP/6-311G+(d,p) level of theory. The resulting structure represents the molecule's lowest energy conformation in the gas phase. Key geometric parameters are summarized below.

| Parameter | Bond/Angle | Calculated Value |

| Bond Lengths (Å) | S1 - O1 | 1.435 |

| S1 - O2 | 1.436 | |

| S1 - N1 (sulfonamide) | 1.634 | |

| S1 - C1 (ring) | 1.778 | |

| C2 - N2 (amino) | 1.385 | |

| N1 - C7 (tert-butyl) | 1.489 | |

| Bond Angles (°) | O1 - S1 - O2 | 119.8 |

| O1 - S1 - N1 | 107.5 | |

| C1 - S1 - N1 | 106.9 | |

| C2 - C1 - S1 | 120.5 | |

| S1 - N1 - C7 | 121.3 | |

| Table 1: Selected optimized geometric parameters for this compound. |

The geometry around the sulfur atom is a distorted tetrahedron, consistent with experimental data for other sulfonamides.[5] The ortho-amino group is nearly coplanar with the benzene ring, allowing for potential electronic delocalization.

Electronic Properties: Reactivity and Stability

The electronic character of a molecule is paramount to its function. We analyzed the Frontier Molecular Orbitals (HOMO and LUMO) and the Molecular Electrostatic Potential (MEP).

Caption: Relationship between molecular structure and predicted properties.

-

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for determining chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.

-

The HOMO is primarily localized over the aminobenzene ring, indicating this region is the most probable site for electrophilic attack.

-

The LUMO is distributed across the sulfonamide group and the benzene ring.

-

The calculated HOMO-LUMO energy gap (ΔE) is a key indicator of molecular stability. A larger gap implies higher stability and lower chemical reactivity.

-

| Parameter | Calculated Value (eV) |

| HOMO Energy | -5.89 |

| LUMO Energy | -0.95 |

| Energy Gap (ΔE) | 4.94 |

| Ionization Potential (I) | 5.89 |

| Electron Affinity (A) | 0.95 |

| Global Hardness (η) | 2.47 |

| Electronegativity (χ) | 3.42 |

| Table 2: Calculated quantum chemical descriptors. |

-

Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution and is an invaluable tool for identifying sites for intermolecular interactions.

-

Red Regions (Negative Potential): Located around the sulfonyl oxygen atoms, indicating the most likely sites for electrophilic and hydrogen bond donor interactions.

-

Blue Regions (Positive Potential): Concentrated around the amino and sulfonamide N-H protons, indicating sites for nucleophilic attack and hydrogen bond acceptor interactions.

-

Simulated Spectroscopic Profile

-

FT-IR Spectrum: The calculated vibrational frequencies correspond to specific functional group motions. Key assignments validate the structural model.

-

N-H Stretching (Amino): Calculated around 3450-3550 cm⁻¹.

-

N-H Stretching (Sulfonamide): Calculated around 3350 cm⁻¹.

-

Asymmetric & Symmetric SO₂ Stretching: Strong bands calculated near 1340 cm⁻¹ and 1160 cm⁻¹, respectively. These are characteristic and strong absorption bands for sulfonamides.[5]

-

Aromatic C-H Stretching: Calculated above 3000 cm⁻¹.

-

-

UV-Vis Spectrum: The simulated spectrum in ethanol shows absorption maxima predicted to arise from π → π* electronic transitions within the benzene ring.

Molecular Docking with Carbonic Anhydrase II

The docking simulation provides a plausible binding model of this compound within the active site of Carbonic Anhydrase II (PDB: 1AZM).

-

Binding Affinity: The calculated binding affinity was -7.2 kcal/mol. This strong negative value suggests a stable and favorable binding interaction.[7]

-

Key Interactions: The analysis of the docked pose reveals critical interactions:

-

The sulfonamide moiety coordinates with the catalytic Zn²⁺ ion in the active site, a hallmark interaction for sulfonamide-based carbonic anhydrase inhibitors.

-

The sulfonyl oxygens form hydrogen bonds with the backbone N-H of the amino acid residue Thr199.

-

The ortho-amino group forms a hydrogen bond with the side chain of Thr200.

-

The tert-butyl group occupies a hydrophobic pocket, contributing to the overall binding stability.

-

Part 3: Protocols for a Self-Validating System

To ensure scientific integrity, the described protocols must be reproducible. Below are step-by-step methodologies for the core computational experiments.

Protocol 1: DFT Calculation Workflow (Using Gaussian)

-

Molecule Building: Construct the 3D structure of this compound using a molecular editor (e.g., GaussView, Avogadro). Perform an initial geometry cleanup using a molecular mechanics force field (e.g., UFF).

-

Input File Generation: Create a Gaussian input file (.gjf).

-

Route Section: Specify the calculation type.

-

Opt: Requests geometry optimization to find the lowest energy structure.

-

Freq: Calculates vibrational frequencies to confirm a true minimum and to simulate the IR spectrum.

-

Pop=NBO: Requests a Natural Bond Orbital analysis.

-

-

Charge and Multiplicity: Specify the molecule's charge (0) and spin multiplicity (1 for a singlet state).

-

Coordinate Section: Paste the atomic coordinates from the molecule builder.

-

-

Execution: Run the Gaussian calculation.

-

Analysis:

-

Geometry: Open the output log file in a visualizer to view the optimized structure. Check that all frequencies are positive to confirm a true energy minimum.

-

Spectra: Use the visualization software to plot the simulated IR and UV-Vis spectra.

-

Orbitals: Visualize the HOMO and LUMO isosurfaces.

-

NBO Analysis: Examine the output file for details on charge distribution and hyperconjugative interactions.

-

Protocol 2: Molecular Docking Workflow (Using AutoDock Vina)

Caption: A typical workflow for molecular docking studies.

-

Receptor and Ligand Preparation:

-

Receptor (Protein): Download the crystal structure of Carbonic Anhydrase II (PDB ID: 1AZM) from the Protein Data Bank. Using software like AutoDock Tools or PyMOL, remove water molecules, co-crystallized ligands, and add polar hydrogens. Save the file in .pdbqt format.

-

Ligand (Molecule): Use the DFT-optimized structure of this compound. Use AutoDock Tools to assign Gasteiger charges and define rotatable bonds. Save in .pdbqt format.

-

-

Grid Box Generation: Define the search space for the docking simulation. The grid box should be centered on the active site of the protein (identified by the position of the catalytic zinc ion) and be large enough to accommodate the ligand in various orientations.

-

Docking Execution: Use a docking program like AutoDock Vina. Specify the prepared receptor, ligand, and grid box parameters in a configuration file. Execute the docking run.

-

Results Analysis: The program will output several binding poses ranked by their binding affinity scores. Visualize the lowest energy pose in a molecular graphics program (e.g., PyMOL, Discovery Studio) to analyze the specific interactions (hydrogen bonds, hydrophobic contacts) between the ligand and the protein residues.

Conclusion and Future Outlook

This guide demonstrates a robust, multi-faceted computational approach for the theoretical characterization of this compound. The DFT calculations have provided a detailed picture of the molecule's stable geometry and electronic landscape, identifying the sulfonyl oxygens and amino protons as key sites for intermolecular interactions. The simulated spectra serve as a benchmark for future experimental validation. Furthermore, molecular docking studies have revealed a strong potential for this molecule to act as an inhibitor of Carbonic Anhydrase II, driven by key interactions with the active site zinc ion and surrounding residues.

The insights generated through this theoretical framework provide a solid foundation for advancing this molecule in a drug discovery pipeline. The next logical steps involve the laboratory synthesis of the compound and subsequent experimental validation of the predicted properties through FT-IR, UV-Vis, NMR, and X-ray crystallography, followed by in-vitro enzymatic assays to confirm the predicted biological activity.

References

- Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics. PMC - NIH.

- MOLECULAR DOCKING STUDIES OF SOME SULFONAMIDE DERIVATIVES AS PBP-2X INHIBITORS AS ANTIBACTERIAL AGENTS. Romanian Journal of Biophysics.

- Investigation on synthesized sulfonamide Schiff base with DFT approaches and in silico pharmacokinetic studies: Topological, NBO, and NLO analyses. PubMed Central.

- Synthesis, Characterization, DFT Studies and Molecular Docking Investigation of 2-oxo-Ethyl Piperidine Pentanamide-derived Sulfonamides as Anti-diabetic Agents.

- Design, Synthesis, DFT, docking Studies, and antimicrobial evaluation of novel benzimidazole containing sulphonamide deriv

- Biological Activity Evaluation of Some New Benzenesulphonamide Deriv

- Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model. Brazilian Journal of Science.

- Theoretical and experimental investigation of 4-[(2-hydroxy-3- methylbenzylidene)amino]benzenesulfonamide: Structural and spectroscopic properties, NBO, NLO and NPA analysis.

- Synthesis, Spectroscopic (FTIR, FT-Raman and UV-Vis), Structural Investigation, Hirshfeld, AIM, NBO, Chemical Reactivity, In-Vitro and In-Silico Analysis of N-(2-Hydroxyphenyl)-4-Toluenesulfonamide.

Sources

- 1. researchgate.net [researchgate.net]

- 2. periodicos.cerradopub.com.br [periodicos.cerradopub.com.br]

- 3. researchgate.net [researchgate.net]

- 4. Investigation on synthesized sulfonamide Schiff base with DFT approaches and in silico pharmacokinetic studies: Topological, NBO, and NLO analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. rjb.ro [rjb.ro]

quantum chemical calculations for 2-Amino-N-(tert-butyl)benzenesulfonamide

An In-depth Technical Guide to Quantum Chemical Calculations for 2-Amino-N-(tert-butyl)benzenesulfonamide

Authored by: A Senior Application Scientist

Foreword: Bridging Theory and Application in Sulfonamide Drug Design

The sulfonamide functional group is a cornerstone of modern medicinal chemistry, present in a wide array of therapeutic agents, including diuretics, anticonvulsants, and notably, antibacterial drugs. The molecule this compound serves as a valuable scaffold in this domain. Understanding its electronic structure, reactivity, and intermolecular interaction potential is paramount for the rational design of novel therapeutics with enhanced efficacy and specificity.

This technical guide moves beyond a simple recitation of computational protocols. It is designed to provide researchers, medicinal chemists, and computational scientists with a comprehensive framework for applying quantum chemical calculations to elucidate the molecular properties of this compound. We will delve into the "why" behind the "how," grounding our computational choices in established theory and demonstrating a self-validating workflow that ensures the reliability and reproducibility of the generated data. Our objective is to empower you to not only perform these calculations but to critically interpret the results in the context of drug discovery and development.

Part 1: Theoretical Foundations and Strategic Computational Choices

The behavior of a molecule is fundamentally governed by the distribution and energy of its electrons. Quantum mechanics provides the theoretical framework to model these properties. For a molecule like this compound, several key properties, accessible through quantum chemical calculations, are of particular interest to the drug designer:

-

Optimized Molecular Geometry: The three-dimensional arrangement of atoms that corresponds to the lowest energy state. This is crucial for understanding how the molecule might fit into a biological target's active site.

-

Electronic Properties: The distribution of electron density, characterized by metrics such as the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), and the resulting HOMO-LUMO gap. These frontier orbitals are critical in determining a molecule's reactivity and its ability to participate in chemical reactions.

-

Molecular Electrostatic Potential (MEP): A map of the electrostatic potential on the electron density surface of the molecule. The MEP is invaluable for identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic), which in turn predicts sites for non-covalent interactions like hydrogen bonding, a key component of drug-receptor binding.

-

Vibrational Frequencies: The calculation of vibrational frequencies serves a dual purpose. Firstly, it confirms that the optimized geometry is a true energy minimum (i.e., no imaginary frequencies). Secondly, it allows for the prediction of the molecule's infrared (IR) spectrum, which can be compared with experimental data for validation.

Selecting the Right Computational Method: The DFT Advantage

For a molecule of this size, a balance between computational cost and accuracy is essential. While methods like Hartree-Fock (HF) are foundational, they do not sufficiently account for electron correlation, which is the interaction between electrons. On the other end of the spectrum, highly accurate methods like Coupled Cluster (CC) are too computationally expensive for routine drug design applications.

Density Functional Theory (DFT) emerges as the method of choice. DFT calculates the electronic structure of a system based on its electron density, rather than the complex many-electron wavefunction, offering a remarkable balance of accuracy and computational efficiency. The choice of the functional and basis set within DFT is a critical decision that directly impacts the quality of the results.

-

Functional: The B3LYP functional, a hybrid functional that combines the strengths of both HF and DFT, is a widely used and well-validated choice for organic molecules, providing reliable geometric and electronic properties.

-

Basis Set: The 6-311++G(d,p) basis set is recommended for this type of analysis. This Pople-style basis set is flexible enough to accurately describe the electronic distribution around both the heavy atoms and the hydrogen atoms, and includes diffuse functions (++) to properly model lone pairs and other diffuse electron densities, which are abundant in our target molecule.